Cas no 2490375-60-3 ({6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine)

{6,6-Difluoro-2-methylspiro[3.3]heptan-2-yl}methanamine is a fluorinated spirocyclic amine compound characterized by its unique structural features, including a rigid spiro[3.3]heptane core and two fluorine atoms at the 6-position. The presence of fluorine enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for the design of bioactive molecules. The spirocyclic framework contributes to conformational restraint, potentially improving target selectivity. The primary amine functionality allows for further derivatization, enabling its use in the synthesis of pharmaceuticals, agrochemicals, or specialty materials. Its balanced physicochemical properties may offer advantages in drug discovery, particularly for CNS-targeting compounds, where fluorination and rigid scaffolds are often employed to optimize blood-brain barrier penetration and pharmacokinetics.
{6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine structure
2490375-60-3 structure
Product Name:{6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine
CAS No:2490375-60-3
MF:C9H15F2N
MW:175.218909502029
MDL:MFCD32853257
CID:5670837
PubChem ID:155822027
Update Time:2025-05-20

{6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {6,6-difluoro-2-methylspiro[3.3]heptan-2-yl}methanamine
    • 2490375-60-3
    • EN300-27122064
    • {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine
    • MDL: MFCD32853257
    • Inchi: 1S/C9H15F2N/c1-7(6-12)2-8(3-7)4-9(10,11)5-8/h2-6,12H2,1H3
    • InChI Key: LVEWHXLCEFEROH-UHFFFAOYSA-N
    • SMILES: FC1(CC2(C1)CC(C)(CN)C2)F

Computed Properties

  • Exact Mass: 175.11725581g/mol
  • Monoisotopic Mass: 175.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

{6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine Pricemore >>

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Additional information on {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine

Introduction to {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine (CAS No. 2490375-60-3)

{6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2490375-60-3, belongs to a class of spirocyclic amine derivatives that exhibit promising biological activities. The presence of fluorine atoms and a spirocyclic core enhances its chemical stability and reactivity, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine features a spirocyclic framework consisting of two interconnected rings, with the amine functional group positioned at the 2-position of the heptane chain. The introduction of fluorine atoms at the 6-position of the spirocyclic core not only influences the electronic properties of the molecule but also contributes to its metabolic stability. This structural motif is particularly interesting because it mimics natural products that have been shown to possess therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine with greater accuracy. Molecular modeling studies suggest that this compound interacts with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The fluorine atoms in the molecule are believed to enhance binding affinity by improving hydrophobic interactions and reducing rotameric states, thereby increasing the compound's efficacy.

In vitro studies have demonstrated that {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine exhibits inhibitory activity against several key enzymes associated with inflammation and cancer. For instance, preliminary research indicates that it may interfere with the activity of cyclooxygenase (COX) enzymes, which are known to play a role in pain and inflammation pathways. Additionally, the compound has shown potential in inhibiting kinases that are overexpressed in certain types of cancer, suggesting its utility as an anti-cancer agent.

The synthesis of {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine presents unique challenges due to its complex spirocyclic structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Researchers have employed transition metal-catalyzed reactions and asymmetric synthesis techniques to achieve high yields and enantiomeric purity. These advancements have opened up new avenues for exploring its pharmacological potential.

One of the most exciting aspects of {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine is its potential as a lead compound for drug development. Its unique structural features make it an attractive starting point for designing novel therapeutic agents with improved pharmacokinetic properties. For example, the spirocyclic core can enhance oral bioavailability by reducing metabolic degradation, while the fluorine atoms contribute to selectivity and potency.

Current research is focused on optimizing the synthesis of {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine and exploring its biological activity in greater detail. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models of inflammation and cancer. The results from these studies will provide valuable insights into its potential as a therapeutic agent and guide further development efforts.

The growing interest in fluorinated compounds in pharmaceutical research underscores their importance as key structural elements in drug design. Fluorine atoms can modulate various physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine exemplifies how strategic incorporation of fluorine can lead to the discovery of novel bioactive molecules with therapeutic potential.

In conclusion, {6,6-difluoro-2-methylspiro3.3heptan-2-yl}methanamine (CAS No. 2490375-60-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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